2-Amino-4-methylthiazole-5-carboxylic acid
Overview
Description
2-Amino-4-methylthiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is known for its aromatic properties and is used in various chemical and biological applications due to its unique structure and reactivity .
Mechanism of Action
- One possibility is that it modulates enzymatic activity or receptor signaling pathways. For instance, related compounds have been reported to inhibit enzymes like topoisomerase II, leading to DNA damage and cell death .
Mode of Action
Researchers continue to explore its potential as an anticancer agent and other therapeutic applications . If you have any additional questions or need further clarification, feel free to ask! 😊
Biochemical Analysis
Biochemical Properties
2-Amino-4-methylthiazole-5-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with xanthine oxidase, an enzyme involved in the oxidative metabolism of purines. This interaction can inhibit the enzyme’s activity, thereby reducing the production of uric acid and potentially alleviating conditions such as gout . Additionally, this compound can act as a ligand, binding to specific proteins and altering their conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit cell proliferation by interfering with the signaling pathways that promote cell growth . This compound can also modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. Furthermore, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is enzyme inhibition. By binding to the active site of enzymes such as xanthine oxidase, it can prevent the enzyme from catalyzing its substrate, thereby inhibiting its activity . Additionally, this compound can interact with DNA and RNA, affecting the transcription and translation processes. This interaction can lead to changes in gene expression and protein synthesis, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to its degradation, reducing its efficacy. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, such as the upregulation of detoxifying enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not lead to additional benefits. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase and aldehyde oxidase, influencing their activity and the overall metabolic flux . The compound can also affect the levels of various metabolites, such as uric acid and reactive oxygen species, by modulating the activity of these enzymes. Additionally, this compound can act as a substrate for certain metabolic reactions, leading to the production of intermediate compounds that participate in further biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments . Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and the nucleus, where it exerts its biochemical effects. The compound’s localization and accumulation are influenced by factors such as its chemical properties and the presence of specific targeting signals.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can be targeted to the mitochondria, where it influences mitochondrial function and energy production. Alternatively, it can localize to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression. The subcellular localization of this compound is a key determinant of its biochemical effects and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4-methylthiazole-5-carboxylic acid can be synthesized through several methods. One common method involves the reaction of 2-amino-4-methylthiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to facilitate the formation of the carboxylic acid group .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-methylthiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Amino-4-methylthiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 2-Amino-4-methylthiazole
- 2-Amino-5-methylthiazole
- 2-Amino-4-chlorothiazole
Comparison: 2-Amino-4-methylthiazole-5-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the thiazole ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one functional group .
Properties
IUPAC Name |
2-amino-4-methyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H2,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVFVGONDMKXEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356767 | |
Record name | 2-Amino-4-methylthiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67899-00-7 | |
Record name | 2-Amino-4-methylthiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-methyl-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Amino-4-methylthiazole-5-carboxylic acid exert its antimycobacterial activity?
A: Research suggests that this compound derivatives, particularly those incorporating a carbonyl group scaffold, exhibit inhibitory activity against the enzyme RmlC []. This enzyme plays a crucial role in the biosynthesis of dTDP-rhamnose, a vital component of mycobacterial cell walls. By inhibiting RmlC, these derivatives disrupt cell wall synthesis, ultimately leading to the death of Mycobacterium tuberculosis and potentially other mycobacterial species.
Q2: What are the key structural features of this compound and its derivatives that contribute to their antimicrobial and antimycobacterial activities?
A: While the provided research [] doesn't delve into specific structure-activity relationships, it highlights that the presence of a carbonyl group within the thiazole scaffold appears to be important for both antimicrobial and antimycobacterial activities. Further research exploring modifications to the 2-amino and 5-carboxylic acid moieties could provide valuable insights into optimizing the potency and selectivity of these compounds.
Q3: What experimental evidence supports the antimicrobial and antimycobacterial activity of this compound derivatives?
A: Researchers synthesized various derivatives of this compound, including azetidinone and thiazolidinone derivatives []. These compounds were then evaluated for their activity against a panel of microorganisms, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhosa, and Mycobacterium tuberculosis H37Rv. Promising results were observed, with several derivatives exhibiting potent antimicrobial activity against the tested bacterial strains and strong antimycobacterial activity against M. tuberculosis H37Rv, comparable to standard drugs like gentamycin and rifampicin.
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